molecular formula C10H9Cl2NO B5978798 N-(2,6-dichlorophenyl)cyclopropanecarboxamide CAS No. 87425-11-4

N-(2,6-dichlorophenyl)cyclopropanecarboxamide

Cat. No. B5978798
CAS RN: 87425-11-4
M. Wt: 230.09 g/mol
InChI Key: MJJILPFMWMGPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)cyclopropanecarboxamide, also known as DCPA, is a synthetic compound that belongs to the class of cyclopropane carboxamide herbicides. This compound is widely used as a herbicide to control weeds in various crops, including soybeans, corn, and wheat. In recent years, DCPA has gained attention in scientific research due to its potential applications in the field of medicine and biochemistry.

Mechanism of Action

N-(2,6-dichlorophenyl)cyclopropanecarboxamide exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-(2,6-dichlorophenyl)cyclopropanecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)cyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. N-(2,6-dichlorophenyl)cyclopropanecarboxamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, N-(2,6-dichlorophenyl)cyclopropanecarboxamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

N-(2,6-dichlorophenyl)cyclopropanecarboxamide has several advantages as a research tool. It is a relatively inexpensive compound that is easy to synthesize and purify. N-(2,6-dichlorophenyl)cyclopropanecarboxamide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, N-(2,6-dichlorophenyl)cyclopropanecarboxamide has some limitations as a research tool. It has low solubility in water, which can make it difficult to use in aqueous-based experiments. In addition, N-(2,6-dichlorophenyl)cyclopropanecarboxamide has been found to have some cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,6-dichlorophenyl)cyclopropanecarboxamide. One area of interest is the development of N-(2,6-dichlorophenyl)cyclopropanecarboxamide-based drugs for cancer therapy. Further studies are needed to investigate the mechanisms of action of N-(2,6-dichlorophenyl)cyclopropanecarboxamide and its potential applications in cancer treatment. In addition, future research could focus on the use of N-(2,6-dichlorophenyl)cyclopropanecarboxamide as a tool for studying cellular processes and signaling pathways. Finally, the development of new synthesis methods for N-(2,6-dichlorophenyl)cyclopropanecarboxamide could lead to the production of more potent and selective analogs with improved biological activity.

Synthesis Methods

N-(2,6-dichlorophenyl)cyclopropanecarboxamide is synthesized by reacting 2,6-dichloroaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,6-dichlorophenyl)cyclopropanecarboxamide as a white crystalline solid with a melting point of 80-82°C.

Scientific Research Applications

N-(2,6-dichlorophenyl)cyclopropanecarboxamide has been extensively studied for its potential applications in medicine and biochemistry. It has been found to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties. N-(2,6-dichlorophenyl)cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, N-(2,6-dichlorophenyl)cyclopropanecarboxamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.

properties

IUPAC Name

N-(2,6-dichlorophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-7-2-1-3-8(12)9(7)13-10(14)6-4-5-6/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJILPFMWMGPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251633
Record name N-(2,6-Dichlorophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichlorophenyl)cyclopropanecarboxamide

CAS RN

87425-11-4
Record name N-(2,6-Dichlorophenyl)cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87425-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,6-Dichlorophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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